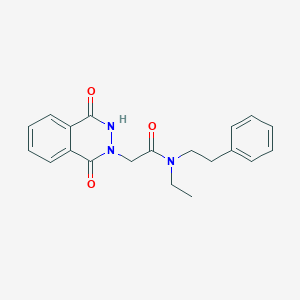![molecular formula C25H27N3O2 B7551196 2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)
2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PPAP, which is an abbreviation for its full chemical name. PPAP is a synthetic compound that was first synthesized in 2011 by a team of researchers led by David E. Olson at the University of California, Davis. The compound has been shown to have a wide range of biological activities and has potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of PPAP is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. PPAP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are all involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PPAP has been shown to have a wide range of biochemical and physiological effects. In animal models, PPAP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. PPAP has also been shown to increase the levels of cAMP, which is a signaling molecule that is involved in the regulation of many physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPAP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for use in large-scale experiments. PPAP is also stable and has a long shelf life, which makes it easy to store and transport. However, there are also some limitations to the use of PPAP in lab experiments. PPAP is a relatively new compound, and there is still much that is unknown about its biological activity and mechanism of action. Additionally, PPAP is a complex compound that requires specialized equipment and expertise to synthesize and analyze.
Direcciones Futuras
There are several future directions for research on PPAP. One area of research is the potential therapeutic applications of PPAP in the treatment of depression, anxiety, and addiction. Another area of research is the development of new synthetic compounds that are based on the structure of PPAP. These compounds may have improved biological activity and may be more effective in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PPAP and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of PPAP involves a multi-step process that begins with the reaction of 2-bromoacetophenone with 2-phenoxypyridine to form an intermediate product. This intermediate is then reacted with 4-piperidinemethanol to form the final product, PPAP. The synthesis of PPAP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
PPAP has been shown to have a wide range of biological activities and has potential applications in the treatment of various diseases. Scientific research has focused on the potential therapeutic applications of PPAP in the treatment of depression, anxiety, and addiction. PPAP has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been shown to reduce drug-seeking behavior in rats.
Propiedades
IUPAC Name |
2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-25(24(20-9-3-1-4-10-20)30-23-12-5-2-6-13-23)27-21-14-17-28(18-15-21)19-22-11-7-8-16-26-22/h1-13,16,21,24H,14-15,17-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEMRKUTKOAVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-(3,4-difluorophenyl)-N-ethyl-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7551167.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)

![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)